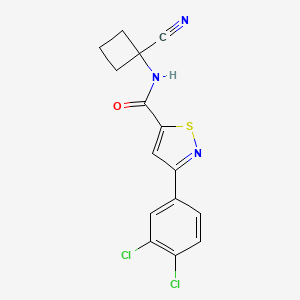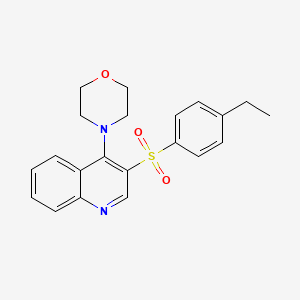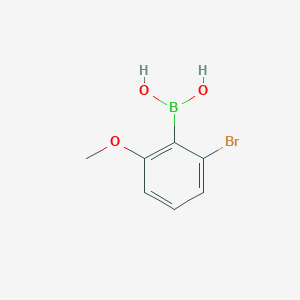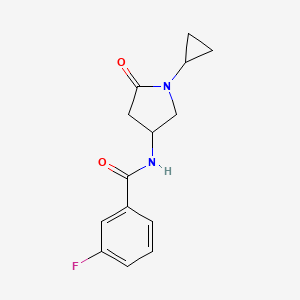
N-(1-cyanocyclobutyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the thiazole ring and subsequent attachment of the cyanocyclobutyl and dichlorophenyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and waste production. The industrial synthesis would also focus on cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
N-(1-cyanocyclobutyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols
科学的研究の応用
Chemistry
In chemistry, N-(1-cyanocyclobutyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable compound for exploring new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with biological molecules, such as proteins or nucleic acids, and its effects on cellular processes.
Medicine
In medicine, this compound might be explored for its potential therapeutic applications. Researchers could study its efficacy and safety as a drug candidate for treating various diseases, including its mechanism of action and pharmacokinetics.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might make it suitable for use in specialty chemicals or advanced materials.
作用機序
The mechanism by which N-(1-cyanocyclobutyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to N-(1-cyanocyclobutyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide include other thiazole derivatives and compounds with cyanocyclobutyl or dichlorophenyl groups. Examples might include:
- 3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide
- N-(1-cyanocyclobutyl)-1,2-thiazole-5-carboxamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c16-10-3-2-9(6-11(10)17)12-7-13(22-20-12)14(21)19-15(8-18)4-1-5-15/h2-3,6-7H,1,4-5H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBFLCKIJCIGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CC(=NS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2612766.png)

![Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-](/img/structure/B2612768.png)
![N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2612769.png)

![N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2612772.png)
![N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2612775.png)

![[2-(Oxan-2-yloxy)cyclopentyl]methanol](/img/structure/B2612779.png)
![3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2612780.png)
![2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2612782.png)
![[(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate](/img/structure/B2612783.png)

